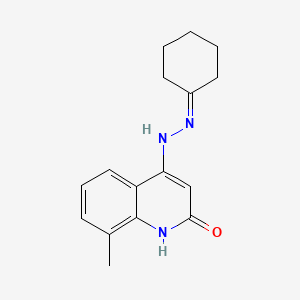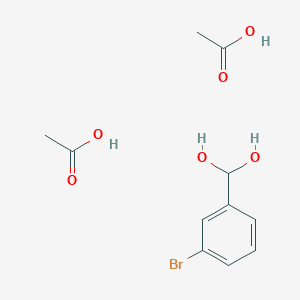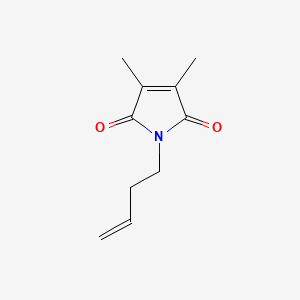![molecular formula C40H48OSn B12594478 1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one CAS No. 648425-09-6](/img/structure/B12594478.png)
1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one is a complex organotin compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl group, a stannyl group, and a butenone moiety, making it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
The synthesis of 1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted butenone with tris(2-methyl-2-phenylpropyl)tin chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and requires a catalyst to facilitate the formation of the stannyl group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tin compounds.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like halides or organometallic compounds.
Common reagents and conditions for these reactions include solvents like tetrahydrofuran (THF), catalysts such as palladium or platinum, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified organotin compounds with varied functional groups.
Aplicaciones Científicas De Investigación
1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is studied for its effects on cellular processes and its use in developing new pharmaceuticals.
Medicine: Research explores its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The stannyl group can form bonds with biological molecules, altering their function and leading to various biological effects. The compound’s pathways involve binding to specific sites on target molecules, influencing cellular processes like signal transduction and gene expression.
Comparación Con Compuestos Similares
Compared to other organotin compounds, 1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one is unique due to its specific structural arrangement and the presence of the butenone moiety. Similar compounds include:
Tributyltin chloride: Known for its use in antifouling paints but with different structural properties.
Triphenyltin hydroxide: Used as a pesticide with distinct biological activity.
Dibutyltin dilaurate: Commonly used as a catalyst in polymer production.
Each of these compounds has unique properties and applications, highlighting the distinctiveness of this compound in scientific research and industrial applications.
Propiedades
Número CAS |
648425-09-6 |
|---|---|
Fórmula molecular |
C40H48OSn |
Peso molecular |
663.5 g/mol |
Nombre IUPAC |
1-phenyl-2-tris(2-methyl-2-phenylpropyl)stannylbut-2-en-1-one |
InChI |
InChI=1S/C10H9O.3C10H13.Sn/c1-2-6-10(11)9-7-4-3-5-8-9;3*1-10(2,3)9-7-5-4-6-8-9;/h2-5,7-8H,1H3;3*4-8H,1H2,2-3H3; |
Clave InChI |
ZOCVTVJHSLERCR-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C(=O)C1=CC=CC=C1)[Sn](CC(C)(C)C2=CC=CC=C2)(CC(C)(C)C3=CC=CC=C3)CC(C)(C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine](/img/structure/B12594395.png)
![1-(4-Nitrophenyl)-4-[(trimethylsilyl)oxy]-1,2,3,6-tetrahydropyridine](/img/structure/B12594396.png)


![(2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol](/img/structure/B12594430.png)

![6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12594435.png)
![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)-](/img/structure/B12594437.png)

![Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate](/img/structure/B12594443.png)




